![molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8](/img/structure/B1358228.png)
ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate exhibits promising therapeutic properties, particularly against cancer and inflammatory diseases. Its structure allows for interaction with various biological targets, making it a candidate for drug development aimed at treating conditions such as:
- Cancer : The compound has shown efficacy in inhibiting the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). This inhibition disrupts critical signaling pathways involved in tumor growth and survival .
- Inflammation : Similar to other pyrrolopyridine derivatives, it may possess anti-inflammatory properties that could be harnessed in the treatment of inflammatory disorders .
Biological Research
Mechanisms of Action
Research indicates that this compound acts through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are integral to cancer signaling pathways. This action can lead to decreased cell proliferation and increased apoptosis in malignant cells .
- Cell Signaling Modulation : It influences various cellular processes such as migration and apoptosis by modulating key signaling pathways .
Chemical Biology
Structure-Activity Relationship Studies
The unique structure of this compound makes it a valuable tool for studying structure-activity relationships (SARs) within pyrrolopyridine derivatives. Researchers utilize this compound to design more potent analogs with enhanced selectivity and reduced side effects .
Industrial Applications
Synthesis of Advanced Materials
In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules. This versatility allows it to be used in the development of new materials with specific properties suitable for various industrial applications .
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
- Antiproliferative Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines through FGFR inhibition .
- Enzyme Interaction Studies : Research highlighted its ability to interact with enzymes critical for cancer progression, suggesting a role in inhibiting specific signaling cascades essential for tumor viability .
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. As an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be compared to other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: The parent compound, which lacks the ethyl acetate group.
Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities but differ in their core structure, containing a pyrazine ring instead of a pyridine ring.
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their antiviral and anticancer properties.
Biological Activity
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of the compound’s biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- CAS Number : 1048913-05-8
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the ethyl acetate group enhances its solubility and bioavailability.
Target of Action
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play crucial roles in various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
The compound inhibits FGFR activity by binding to the receptor and preventing its autophosphorylation. This inhibition disrupts downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are essential for cell growth and survival; thus, their inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Anticancer Effects
This compound has demonstrated significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of breast cancer cell lines, such as the 4T1 cell line. The compound induces apoptosis through the activation of intrinsic apoptotic pathways.
Cell Line | Concentration (µM) | Effect |
---|---|---|
4T1 (Breast Cancer) | 10 | Inhibition of proliferation |
4T1 (Breast Cancer) | 20 | Induction of apoptosis |
Enzyme Inhibition
Research indicates that this compound can also inhibit other enzymes involved in pathological processes. For instance, it has been studied for its inhibitory effects on human neutrophil elastase (HNE), which is implicated in various respiratory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. This profile supports its potential use as a therapeutic agent in clinical settings.
Case Studies
Recent studies have explored the efficacy of this compound in various preclinical models:
-
Study on Breast Cancer :
- Objective: To evaluate the anticancer activity against MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) breast cancer cell lines.
- Findings: The compound significantly reduced cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, demonstrating its potential as a therapeutic candidate for aggressive breast cancers .
- Study on Neutrophil Elastase Inhibition :
Properties
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.